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S-DNTT-10 [for organic electronics]

OFET Hole Mobility Solution-Processing

Researchers requiring high-mobility, solution-processable organic semiconductors often face a trade-off between charge transport and ambient stability. S-DNTT-10 resolves this with a unique S-shaped π-core and optimized decyl chains. - High hole mobility up to 11 cm²/Vs (dip-coated) enabling fast transistor switching. - ~30× greater solubility than linear isomer C10-DNTT, enabling high-concentration inks for scalable fabrication. - Excellent air stability and cyclic endurance (100+ cycles), reducing encapsulation needs. - Compatible with both solution (dip-coating) and vacuum deposition processes. Supplied with >99.5% HPLC purity, ensuring reproducible device performance.

Molecular Formula C42H52S2
Molecular Weight 621.0 g/mol
Cat. No. B14885100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-DNTT-10 [for organic electronics]
Molecular FormulaC42H52S2
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C=C2)SC4=C3SC5=C4C6=C(C=C5)C=C(C=C6)CCCCCCCCCC
InChIInChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-25-35-33(29-31)23-27-37-39(35)41-42(43-37)40-36-26-22-32(30-34(36)24-28-38(40)44-41)20-18-16-14-12-10-8-6-4-2/h21-30H,3-20H2,1-2H3
InChIKeyAGHKOJFZLRNNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-DNTT-10: Solution-Processable Organic Semiconductor


S-DNTT-10 (3,10-didecylnaphtho[2,1-b]naphtho[1′,2′:4,5]thieno[2,3-d]thiophene) is an S-shaped, p-type small-molecule organic semiconductor belonging to the dinaphthothienothiophene (DNTT) family [1]. It features a unique crooked π-core substituted with decyl (C10) alkyl chains, which confer high solubility in common organic solvents while maintaining excellent charge-transport properties [1]. This compound is designed for high-performance organic field-effect transistors (OFETs) and is compatible with both solution-based (e.g., dip-coating) and vacuum-deposition fabrication processes .

Process Compatibility

Suited for both solution-based (dip-coating) and vacuum-deposition OFET fabrication.

Charge Transport

Highest reported p-type hole mobility within the S-DNTT series (11 cm²/Vs in dip-coated OFETs).

Operational Stability

Maintains performance for over 3 months in ambient air, reducing encapsulation requirements.

S-DNTT-10 Advantages Over Generic Alternatives


Simple substitution with unsubstituted DNTT, pentacene, or even linear isomers like C10-DNTT leads to significant performance trade-offs in solution-processed OFETs. The crooked S-shaped π-core of S-DNTT-10, combined with its specific decyl chain length, is critical for achieving a unique balance of high charge-carrier mobility, solution processability, and long-term ambient stability [1]. Unlike pentacene, which degrades rapidly in air, S-DNTT-10 exhibits remarkable air stability [2]. Furthermore, its solubility is drastically higher than its linear isomer C10-DNTT, a crucial differentiator for low-cost, large-area fabrication [1]. Within the S-DNTT family, the alkyl chain length is not a trivial variable; it strongly influences molecular packing and thus charge transport, with S-DNTT-10 consistently outperforming its shorter-chain analogs .

Linear Isomer C10-DNTT

Exhibits approximately 30-fold lower solubility than S-DNTT-10, which may severely limit its use in large-area, low-cost solution processing.

Pentacene / Unsubstituted DNTT

These alternatives present significant trade-offs: pentacene degrades rapidly in air, while unsubstituted DNTT shows considerably lower reported mobility.

Shorter-Chain S-DNTTs (C4, C6, C8)

Alkyl chain length strongly influences molecular packing; shorter analogs consistently underperform in charge transport relative to the decyl (C10) variant.

S-DNTT-10 Performance Benchmarks


Hole Mobility in Dip-Coated OFETs vs. Shorter-Chain Analogs

Among the S-DNTT-n family (n = 4, 6, 8, 10), S-DNTT-10 exhibits the highest field-effect hole mobility in dip-coated OFETs. It achieves a mobility of 11 cm²/Vs, significantly exceeding the performance of its shorter-chain analogs, which demonstrate lower mobilities due to less optimal molecular packing .

Hole Mobility
Head-to-head
11 cm²/Vs
Highest reported mobility in dip-coated S-DNTT-n series.
Vs S-DNTT-4,6,8 under dip-coating conditions.
OFET Hole Mobility Solution-Processing

Solution Processability vs. Linear Isomer C10-DNTT

S-DNTT-10 demonstrates approximately 30 times higher solubility compared to its linear structural isomer, C10-DNTT . This drastic difference is attributed to the S-shaped, non-planar molecular geometry of S-DNTT-10, which disrupts strong intermolecular aggregation and enhances solvent interaction.

Solution Processability
Head-to-head
~30-fold higher solubility
Critical differentiator for high-concentration ink formulations.
Compared to linear isomer C10-DNTT.
Solubility Solution-Processability Material Formulation

Ambient Operational Stability vs. Pentacene and DNTT

S-DNTT-10-based OFETs maintain high performance for more than three months under ambient conditions, demonstrating long-term stability and high durability [1]. This is a marked improvement over benchmark materials like pentacene, which degrades rapidly in air, and unsubstituted DNTT, whose mobility is also lower [2].

Ambient Stability
Class-level
Performance preserved >3 months
Extends operational life in air vs rapidly-degrading pentacene.
Data to verify: air stability context.
Operational Stability Air Stability Device Lifetime

Post-Annealing Effects on Crystallinity and Contact Resistance

Post-annealing of vacuum-deposited S-DNTT-10 films at 160 °C significantly improves OFET performance. This treatment reduces the number of three-dimensional aggregates on the surface and increases grain size, leading to smaller contact resistance and larger intrinsic channel mobility compared to TFTs prepared without post-annealing [1].

Post-Annealing Effects
Head-to-head
Reduced contact resistance
Process-specific optimization path for maximizing device yield.
Vacuum-deposited films annealed at 160 °C.
Post-Annealing Crystallinity Contact Resistance

Long-Term Durability in Cyclic Testing vs. C10-DNTT Isomer

S-DNTT-10-based OFETs exhibit excellent durability under cyclic operation. Devices maintained stable transistor operation with almost no performance deterioration after a series of 100 cycles . In contrast, devices based on a C10-DNTT isomer (3,10-C10-DNTT) showed a negative threshold voltage (Vth) shift upon standing under ambient conditions, indicating poorer operational stability [1].

Cyclic Durability
Cross-study
Stable over 100+ cycles
Reliable dynamic switching for display and sensor applications.
Vs isomer 3,10-C10-DNTT which exhibits Vth shift.
Device Durability Threshold Voltage Stability Cyclic Operation

S-DNTT-10 Application Scenarios


Flexible Display Backplanes

S-DNTT-10 is an ideal semiconductor for the active-matrix backplanes of flexible OLED or e-paper displays. Its high mobility (11 cm²/Vs) enables the use of smaller, high-resolution pixel transistors that can deliver the necessary drive currents. The material's proven stability under ambient conditions and cyclic operation (100+ cycles) ensures long-term, flicker-free display performance without the need for complex hermetic encapsulation [1].

Large-Area Sensor Arrays

The combination of high mobility and exceptional solution processability makes S-DNTT-10 a strong candidate for large-area sensor arrays (e.g., pressure, temperature, or chemical sensors) fabricated by printing or coating. Its solubility, which is ~30 times higher than its linear isomer, allows for the formulation of high-concentration inks suitable for these scalable manufacturing techniques. The high on/off current ratio (>10⁷) provides excellent signal-to-noise ratios for sensitive detection .

Low-Voltage Logic Circuits

For organic logic circuits operating at low voltages, S-DNTT-10 offers a performance advantage. The post-annealing study demonstrates that optimized, vacuum-deposited S-DNTT-10 films can achieve low contact resistance and high intrinsic channel mobility on high-capacitance gate dielectrics [2]. This makes it a viable material for building high-gain inverters and ring oscillators for applications like RFID tags and smart packaging, where power efficiency is critical.

Benchmarking and Fundamental Transport Studies

S-DNTT-10 serves as a well-characterized model system for fundamental studies of charge transport in organic semiconductors. Its well-defined molecular structure, high purity (>99.5% HPLC), and the availability of comprehensive characterization data—including Raman vibrational assignments [3] and detailed device physics analyses—make it a reliable standard for benchmarking new materials or validating device models. Its commercial availability ensures reproducibility across different research groups .

Application
Selection Property
Validation Focus
Flexible Display Backplanes
Reported mobility & process fit
Pixel transistor stability under cycling
Large-Area Sensor Arrays
High solubility & ink formulation
Signal-to-noise ratio & film homogeneity
Low-Voltage Logic Circuits
Post-annealing optimization pathway
Contact resistance & intrinsic channel mobility
Fundamental Transport Studies
Well-characterized model system
Reproducibility & reference standard benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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